molecular formula C31H52N2O5S B025052 Valnemulin CAS No. 101312-92-9

Valnemulin

Cat. No.: B025052
CAS No.: 101312-92-9
M. Wt: 564.8 g/mol
InChI Key: LLYYNOVSVPBRGV-MVNKZKPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valnemulin is a pleuromutilin antibiotic primarily used in veterinary medicine. It is effective against a range of bacterial infections in animals, particularly swine. This compound is known for its ability to treat swine dysentery, ileitis, colitis, and pneumonia. It has also shown efficacy in reducing clinical symptoms of Mycoplasma bovis infection in calves .

Mechanism of Action

Target of Action

Valnemulin, a semi-synthetic pleuromutilin derivative, primarily targets the bacterial ribosome . It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome .

Mode of Action

This compound interacts with the ribosomal PTC through a unique model of tight-fit binding . This interaction suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . This unique mechanism of action allows this compound to overcome bacterial mutations and resistance .

Biochemical Pathways

The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . It is excreted mostly via the bile and feces, with a small amount excreted in urine . The pharmacokinetics of this compound after intramuscular (i.m.) administration at doses of 1, 10, and 20 mg/kg of body weight in M. gallisepticum-infected neutropenic chickens was evaluated . The ratio of the 24-h area under the concentration-time curve divided by the MIC (AUC24/MIC) correlated well with the in vivo antibacterial effectiveness of this compound .

Result of Action

This compound has been observed to induce a rapid reduction of clinical symptoms of Mycoplasma bovis infection, and eliminate M. bovis from the lungs of calves . It also exhibits excellent antibacterial activities against methicillin-resistant Staphylococcus aureus, methicillin-resistant Staphylococcus epidermidis, Escherichia coli, and Streptococcus agalactiae .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water molecules plays a key role in the formation of crystalline state this compound . Moreover, the ability to metabolize this compound varies among species, with rats showing a higher ability to metabolize this compound in liver microsomes than other species .

Biochemical Analysis

Biochemical Properties

Valnemulin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Preparation Methods

Valnemulin is a semisynthetic derivative of pleuromutilin. The preparation involves several steps:

    Synthetic Routes and Reaction Conditions: this compound is synthesized by modifying the pleuromutilin core structure.

    Industrial Production Methods: Industrial production of this compound often involves the preparation of polymorphic forms to enhance stability and reduce odor.

Chemical Reactions Analysis

Valnemulin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Valnemulin is part of the pleuromutilin class of antibiotics, which includes similar compounds such as tiamulin and retapamulin.

Conclusion

This compound is a versatile pleuromutilin antibiotic with significant applications in veterinary medicine. Its unique chemical structure and mechanism of action make it a valuable compound for treating bacterial infections in animals. The ongoing research and development of this compound and its derivatives continue to enhance its efficacy and stability, making it a crucial component in the field of veterinary antibiotics.

Properties

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20+,22-,24-,25+,26+,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYYNOVSVPBRGV-MVNKZKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046751
Record name Valnemulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101312-92-9
Record name Valnemulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101312-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnemulin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101312929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnemulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALNEMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AHC415BQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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